1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a 1H-1,3-benzodiazol-2-yl moiety connected via a 3-phenoxypropyl chain. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the benzodiazole ring may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c27-20-11-13-21(14-12-20)30-18-19(17-25(30)31)26-28-23-9-4-5-10-24(23)29(26)15-6-16-32-22-7-2-1-3-8-22/h1-5,7-14,19H,6,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODLJCWYIGGXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 4-fluorophenyl group. Common reagents used in these reactions include:
- Benzodiazole precursors
- Fluorinating agents
- Pyrrolidinone derivatives
Industrial Production Methods: Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Catalysts to enhance reaction rates
- Solvents to dissolve reactants and control reaction environment
- Temperature and pressure control to ensure optimal reaction conditions
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
- Oxidation : Introduction of oxygen atoms into the molecule
- Reduction : Removal of oxygen atoms or addition of hydrogen atoms
- Substitution : Replacement of one functional group with another
- Oxidizing agents : Such as potassium permanganate or chromium trioxide
- Reducing agents : Such as lithium aluminum hydride or sodium borohydride
- Substitution reagents : Such as halogenating agents or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
- Chemistry : As a building block for the synthesis of more complex molecules
- Biology : As a probe to study biological processes
- Medicine : Potential therapeutic agent for various diseases
- Industry : Used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
- Enzymes : Inhibition or activation of enzymatic activity
- Receptors : Binding to receptor sites to modulate cellular responses
- Pathways : Influence on biochemical pathways to alter physiological processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives with Arylpiperazine Substituents
Compounds like 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.13 for α1-adrenoceptors) and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-73, antiarrhythmic ED50 = 1.0 mg/kg iv) share the pyrrolidin-2-one core but differ in substituents. Key differences:
- Receptor Affinity: Arylpiperazine derivatives exhibit strong α1/α2-adrenoceptor binding, whereas the benzodiazole-containing target compound may prioritize interactions with benzodiazepine receptors or kinases due to its heterocyclic system .
- Biological Activity: Piperazine derivatives show pronounced antiarrhythmic and hypotensive effects, while the benzodiazole analog’s activity remains uncharacterized but is hypothesized to involve CNS targets .
Chalcone Derivatives with Fluorophenyl Moieties
Compounds like (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular rigidity and binding pocket compatibility.
Benzodiazole-Containing Analogs
1-(4-fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 915189-16-1) has an XLogP3 of 4.3 and polar surface area of 47.4 Ų, indicating moderate lipophilicity and blood-brain barrier permeability. The target compound’s 3-phenoxypropyl chain may further enhance lipophilicity (predicted XLogP3 > 5.0), affecting bioavailability .
Pharmacological and Physicochemical Properties
*Predicted values based on structural analogs.
Biological Activity
The compound 1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.9 g/mol. The structure includes a pyrrolidinone core substituted with a 4-fluorophenyl group and a benzodiazol moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN3O2 |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | AFYCZCKMLMGINQ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the GABA-A receptor. Research indicates that it may act as a positive allosteric modulator (PAM), enhancing the receptor's response to GABA. This mechanism suggests potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy.
Neuropharmacological Effects
Recent studies have demonstrated that derivatives of similar compounds exhibit significant effects on GABAergic transmission. For example, compounds structurally related to this compound have shown efficacy in modulating GABA-A receptor activity, leading to anxiolytic and anticonvulsant effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's affinity for various receptors and its ability to modulate signaling pathways. One study highlighted that modifications at specific sites on the benzodiazole ring significantly enhance metabolic stability and receptor binding affinity . The findings suggest that careful structural optimization can lead to more effective therapeutic agents.
Example Research Findings
A notable case study involved the synthesis and pharmacological evaluation of several analogs of the compound. The results indicated:
- Enhanced Efficacy : Certain analogs displayed improved potency as GABA-A receptor modulators compared to existing drugs.
- Metabolic Stability : Modifications led to compounds with higher metabolic stability, reducing the likelihood of rapid degradation .
Comparative Analysis
When compared to other known GABAergic agents, such as zolpidem and alpidem, this compound shows promising characteristics due to its unique structural features that allow for selective receptor modulation without significant side effects commonly associated with traditional benzodiazepines.
| Compound | Activity | Notes |
|---|---|---|
| 1-(4-Fluorophenyl)-4-[...]-pyrrolidin-2-one | Positive Allosteric Modulator | Potential for reduced side effects |
| Zolpidem | GABA-A Modulator | Rapid metabolism; potential for dependence |
| Alpidem | GABA-A Modulator | Similar issues with metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
